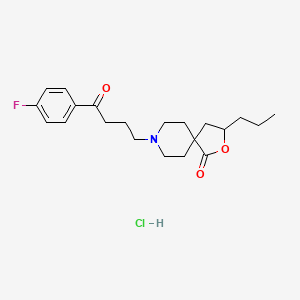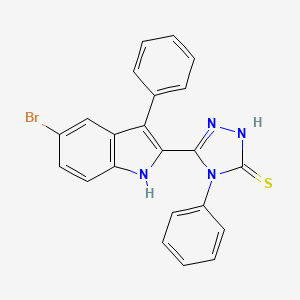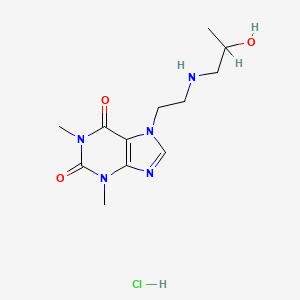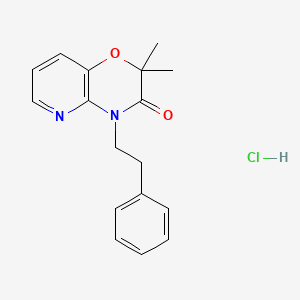
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-phenylethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-phenylethyl)-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-phenylethyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazinone core, followed by the introduction of the dimethyl and phenylethyl groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-phenylethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the compound may be studied for its potential biological activity. Researchers might investigate its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action.
Medicine
In the field of medicine, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-phenylethyl)-, monohydrochloride could be explored for its potential therapeutic applications. This includes its use as a lead compound in drug discovery and development, particularly for diseases where its unique structure might offer specific advantages.
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and modification can lead to the development of new products with desirable properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-phenylethyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to a biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-phenylethyl)-, monohydrochloride include other heterocyclic compounds with similar ring structures and functional groups. Examples might include:
- Pyrido-oxazinones with different substituents
- Other heterocyclic compounds with phenylethyl groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure. This combination can confer unique chemical and biological properties, making it a valuable compound for research and application in various fields.
Propiedades
Número CAS |
88799-53-5 |
|---|---|
Fórmula molecular |
C17H19ClN2O2 |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(2-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C17H18N2O2.ClH/c1-17(2)16(20)19(12-10-13-7-4-3-5-8-13)15-14(21-17)9-6-11-18-15;/h3-9,11H,10,12H2,1-2H3;1H |
Clave InChI |
NVYMOKZFODRXBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C2=C(O1)C=CC=N2)CCC3=CC=CC=C3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



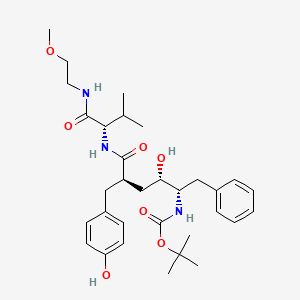
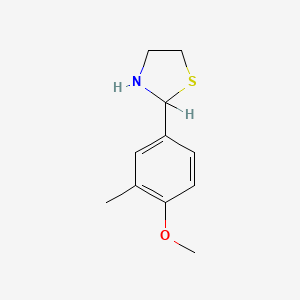

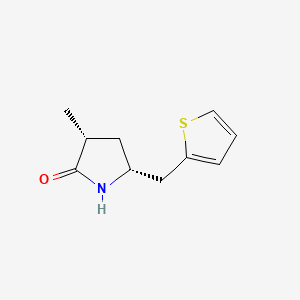
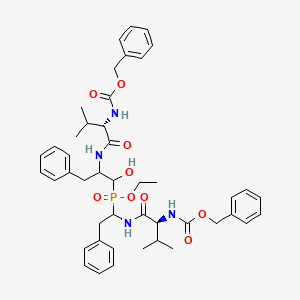
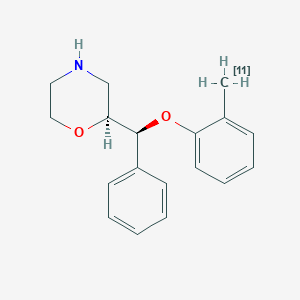
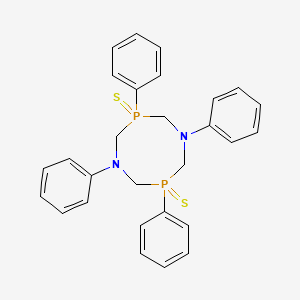
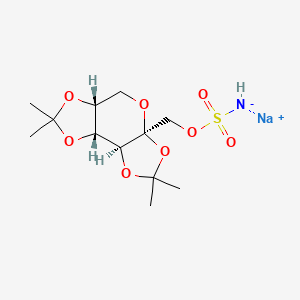
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
